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molecular formula C9H9ClO3S B8600159 ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate

ethyl 3-(3-chlorothiophen-2-yl)-3-oxopropanoate

Cat. No. B8600159
M. Wt: 232.68 g/mol
InChI Key: PHNJTBAZKIUEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293744B2

Procedure details

Potassium 3-(ethyoxy)-3-oxopropanoate (1.97 g, 11.6 mmol, 2.1 equiv) was suspended in acetonitrile (15 mL), cooled to 0° C. and treated with successively with triethylamine (2.46 mL, 17.7 mmol, 3.2 equiv) and magnesium(II) chloride (1.31 g, 13.8 mmol, 2.5 equiv). The ice bath was removed and the mixture was warmed to ambient temperature and stirred for an additional for 2.5 hours. An acetonitrile solution (5 mL) of 3-chlorothiophene-2-carbonyl chloride (1.00 g, 5.52 mmol) was added and the mixture was stirred for 72 hours at ambient temperature. The mixture was concentrated in vacuo and the residue was concentrated from toluene (1×75 mL), providing a white solid. The solid was suspended in toluene (˜50 mL), cooled to 0° C. and treated with hydrochloric acid (˜20 mL, 12 N aqueous) with vigorous stirring. After 15 minutes, the ice bath was removed and the mixture was warmed to ambient temperature and stirred for 45 minutes. The mixture was poured into water (50 mL) and extracted with ethyl acetate (3×75 mL). The combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel gradient chromatography (100:0 to 75:25; hexanes:ethyl acetate), providing the titled compound.
Name
Potassium 3-(ethyoxy)-3-oxopropanoate
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step Two
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([O-:8])=O)[CH3:2].[K+].C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-].[Cl:21][C:22]1[CH:26]=[CH:25][S:24][C:23]=1C(Cl)=O.Cl>C(#N)C.C1(C)C=CC=CC=1>[Cl:21][C:22]1[CH:26]=[CH:25][S:24][C:23]=1[C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9] |f:0.1,3.4.5|

Inputs

Step One
Name
Potassium 3-(ethyoxy)-3-oxopropanoate
Quantity
1.97 g
Type
reactant
Smiles
C(C)OC(CC(=O)[O-])=O.[K+]
Step Two
Name
Quantity
2.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.31 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(SC=C1)C(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for an additional for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 72 hours at ambient temperature
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated from toluene (1×75 mL)
CUSTOM
Type
CUSTOM
Details
providing a white solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
The mixture was poured into water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel gradient chromatography (100:0 to 75:25; hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=C(SC=C1)C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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